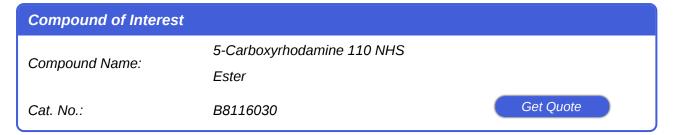


pH Sensitivity of 5-Carboxyrhodamine 110 NHS Ester Fluorescence: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

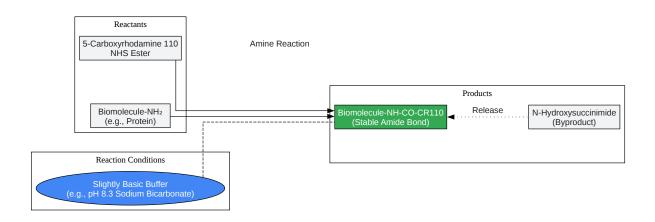
Introduction

5-Carboxyrhodamine 110 (5-CR110) and its amine-reactive derivative, 5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester, are widely utilized green fluorescent dyes in biological research. A key advantage of this fluorophore is its remarkable photostability and the relative insensitivity of its fluorescence to pH within the physiological range, making it a preferred alternative to other dyes like fluorescein (FITC) for many applications.[1][2][3][4][5][6] This guide provides an in-depth analysis of the pH sensitivity of **5-Carboxyrhodamine 110 NHS Ester** fluorescence, including its chemical reactivity, experimental protocols for characterization, and a summary of its pH-dependent fluorescent properties.

Chemical Reactivity

5-Carboxyrhodamine 110 NHS Ester is designed to covalently attach to primary and secondary amines on biomolecules such as proteins and nucleic acids. The NHS ester moiety reacts with the amine group to form a stable amide bond, as illustrated in the signaling pathway below. This reaction is typically carried out in a buffer with a slightly basic pH (around 8.3-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[7]





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Caption: Reaction of **5-Carboxyrhodamine 110 NHS Ester** with a primary amine.

pH-Dependent Fluorescence of 5-Carboxyrhodamine 110

The fluorescence of the 5-Carboxyrhodamine 110 core structure is notably stable across a broad pH range. Multiple sources indicate that its fluorescence intensity is largely independent of pH from approximately 4 to 9.[1][2][3][4][5][6] This characteristic is highly advantageous for quantitative applications in biological systems where pH can vary between different cellular compartments. While specific quantitative data is not extensively published, the general behavior is summarized in the table below. Outside of this stable range, particularly at very low pH, some rhodamine dyes can exhibit changes in fluorescence due to structural alterations like the opening and closing of a spirolactam ring, though this is more pronounced in other rhodamine derivatives.[8][9]



рН	Relative Fluorescence Intensity (%)	Remarks
< 4	Potentially Decreased	Fluorescence may decrease in highly acidic conditions due to structural changes.
4 - 9	~100	Fluorescence is stable and largely insensitive to pH changes within this range.[1][2] [3][4][5][6]
> 9	Stable	Generally stable, though extreme basic conditions should be evaluated for specific applications.

Experimental Protocol for Determining pH Sensitivity

The following is a generalized protocol for determining the pH sensitivity of a fluorescent dye like 5-Carboxyrhodamine 110 after conjugation to a biomolecule.

I. Materials and Reagents

- 5-Carboxyrhodamine 110 NHS Ester
- Biomolecule of interest (e.g., protein, antibody)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., size-exclusion chromatography)
- A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 3 to 11)[10][11][12]

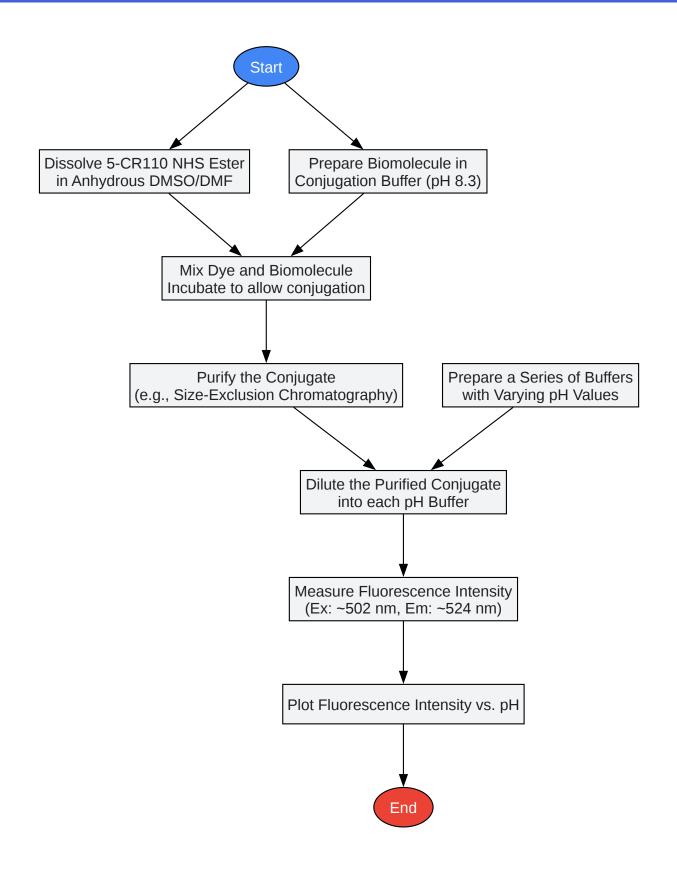


 Fluorometer or microplate reader with appropriate excitation and emission filters for 5-CR110 (Excitation/Emission maxima ~502/524 nm)[1][2]

II. Experimental Workflow

The overall workflow for determining the pH sensitivity of a fluorescently labeled biomolecule is depicted below.





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Caption: Workflow for determining the pH sensitivity of a fluorescent conjugate.



III. Step-by-Step Procedure

- Dye Preparation: Prepare a stock solution of 5-Carboxyrhodamine 110 NHS Ester in anhydrous DMSO or DMF.
- Biomolecule Preparation: Dissolve the biomolecule to be labeled in the conjugation buffer at a suitable concentration.
- Conjugation: Add the dye stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized. Incubate the reaction mixture for a specified time, typically at room temperature.
- Purification: Remove unconjugated dye from the labeled biomolecule using a purification method such as size-exclusion chromatography.
- Buffer Preparation: Prepare a series of buffers covering the desired pH range. Ensure the buffer components do not interfere with the fluorescence of the dye.
- Sample Preparation: Dilute the purified fluorescent conjugate into each of the different pH buffers to a consistent final concentration.
- Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of approximately 502 nm and measure the emission at approximately 524 nm.
- Data Analysis: Plot the measured fluorescence intensity as a function of pH to determine the pH sensitivity profile of the conjugate.

Conclusion

5-Carboxyrhodamine 110 NHS Ester is a robust fluorescent label whose emission is largely unaffected by pH in the physiologically relevant range of 4 to 9. This property, combined with its high photostability, makes it an excellent choice for a wide array of applications in cell biology, drug development, and diagnostics where a stable fluorescent signal is paramount. The experimental protocol provided offers a framework for researchers to verify the pH sensitivity of their specific 5-CR110-labeled conjugates in their experimental systems.



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